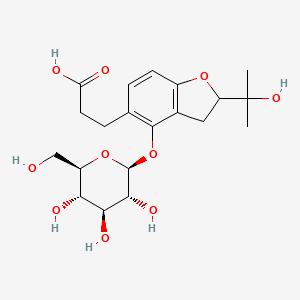

Hyuganoside II

Description

Hyuganoside II is a phenylpropanoid glycoside identified in phytochemical studies, notably in Siegesbeckia orientalis and related species. It is characterized by a glucose residue linked to a phenylpropanoid aglycone, as evidenced by its mass spectrometry (MS) fragmentation pattern ([M−H]⁻ at m/z 427.1615 with a neutral loss of 162 Da, corresponding to a hexose unit) . While its pharmacological profile remains under investigation, it shares structural and functional similarities with other phenethyl glycosides, such as Hyuganoside IIIa, IIIb, and Citrusin A, which are implicated in anti-inflammatory and antioxidant activities .

Propriétés

IUPAC Name |

3-[2-(2-hydroxypropan-2-yl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1-benzofuran-5-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O10/c1-20(2,27)13-7-10-11(28-13)5-3-9(4-6-14(22)23)18(10)30-19-17(26)16(25)15(24)12(8-21)29-19/h3,5,12-13,15-17,19,21,24-27H,4,6-8H2,1-2H3,(H,22,23)/t12-,13?,15-,16+,17-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFCTFLKUBJQLA-GMMZNBDUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC(=C2OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1CC2=C(O1)C=CC(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hyuganoside II is typically isolated from the methanolic extract of the fresh roots of Angelica furcijuga. The extraction process involves several steps:

- The fresh roots are subjected to Diaion HP-20 column chromatography, which separates the components into water, methanol, and acetone-eluted fractions.

- The methanol-eluted fraction is further purified using ordinary and reversed-phase silica gel column chromatographies.

- Finally, high-performance liquid chromatography (HPLC) is employed to isolate Hyuganoside II as a white powder .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for Hyuganoside II. The compound is primarily obtained through the extraction and purification processes described above, which are suitable for laboratory-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Hyuganoside II undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the glycosidic bonds, potentially altering the compound’s pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its medicinal properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, including halogens and alkylating agents, can be used to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted glycosides .

Applications De Recherche Scientifique

Hyuganoside II has several scientific research applications, including:

Chemistry: The compound is studied for its unique chemical structure and potential to form derivatives with enhanced properties.

Medicine: Hyuganoside II is explored for its potential therapeutic applications in treating liver diseases, inflammation, diabetes, and hypertension.

Mécanisme D'action

Hyuganoside II exerts its effects through several molecular targets and pathways:

Nitric Oxide Inhibition: The compound inhibits the production of nitric oxide, a signaling molecule involved in inflammation and immune responses.

Hepatoprotective Activity: Hyuganoside II protects liver cells from damage by modulating various biochemical pathways, including those involved in oxidative stress and inflammation.

Anti-inflammatory Effects: The compound reduces inflammation by inhibiting the activity of pro-inflammatory enzymes and cytokines.

Comparaison Avec Des Composés Similaires

Key Differences :

- Substituents: Hyuganoside IIIa/IIIb feature methoxy groups absent in Hyuganoside II, enhancing their lipophilicity .

- Dimerization: Rabdosiin is a dimeric compound, whereas Hyuganoside II is monomeric, impacting its bioavailability .

- Isomerism: Hyuganoside IIIb and Citrusin A exhibit stereochemical variations, influencing their receptor binding .

Pharmacological Activities and Functional Comparison

Table 2: Pharmacological Profiles of Comparable Compounds

Functional Insights :

- Antioxidant Capacity: Citrusin A and Hyuganoside IIIa show higher radical scavenging activity due to cinnamoyl and methoxy groups, respectively .

- Cytotoxicity: Rabdosiin’s dimeric structure correlates with potent cytotoxicity, whereas Hyuganoside II’s monomeric form exhibits lower potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.